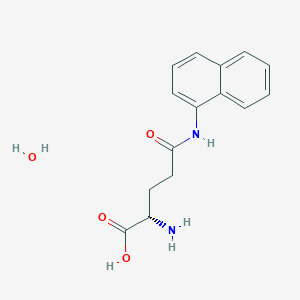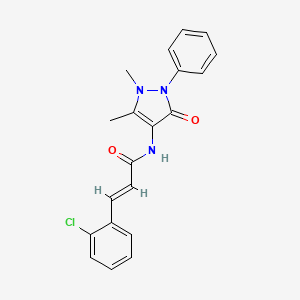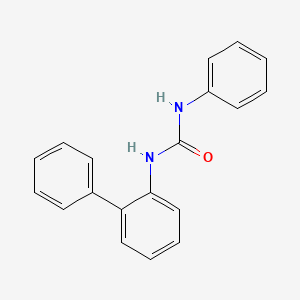
L-Glutamic acid gamma-(alpha-naphthylamide) monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Glutamic acid gamma-(alpha-naphthylamide) monohydrate is a chemical compound with the molecular formula C15H16N2O3·H2O and a molecular weight of 290.31 g/mol . This compound is a derivative of L-glutamic acid, where the gamma-carboxyl group is substituted with an alpha-naphthylamide group. It is commonly used in biochemical research, particularly in the study of enzyme activities and protein interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid gamma-(alpha-naphthylamide) monohydrate typically involves the following steps:
Protection of the Amino Group: The amino group of L-glutamic acid is protected using a suitable protecting group such as a carbobenzyloxy (Cbz) group.
Activation of the Carboxyl Group: The gamma-carboxyl group is activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as N-hydroxysuccinimide (NHS).
Coupling with Alpha-Naphthylamine: The activated carboxyl group is then coupled with alpha-naphthylamine to form the desired amide bond.
Deprotection: The protecting group is removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process is optimized for yield and purity, often using automated systems for precise control of reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
L-Glutamic acid gamma-(alpha-naphthylamide) monohydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the naphthylamide moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted amide products.
Wissenschaftliche Forschungsanwendungen
L-Glutamic acid gamma-(alpha-naphthylamide) monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a substrate in the study of enzyme kinetics and mechanisms.
Biology: Employed in assays to measure the activity of proteases and other enzymes.
Medicine: Investigated for its potential role in drug development and as a diagnostic tool.
Industry: Utilized in the production of biochemical reagents and as a standard in analytical techniques.
Wirkmechanismus
The mechanism of action of L-Glutamic acid gamma-(alpha-naphthylamide) monohydrate involves its interaction with specific enzymes or proteins. The compound acts as a substrate, binding to the active site of the enzyme and undergoing a catalytic reaction. This interaction can be studied to understand the enzyme’s specificity, kinetics, and inhibition.
Vergleich Mit ähnlichen Verbindungen
L-Glutamic acid gamma-(alpha-naphthylamide) monohydrate can be compared with other similar compounds such as:
L-Glutamic acid gamma-(beta-naphthylamide): Similar structure but with a beta-naphthylamide group.
L-Alanine beta-naphthylamide: Contains an alanine residue instead of glutamic acid.
L-Glutamic acid gamma-(4-methoxy-beta-naphthylamide): Substituted with a methoxy group on the naphthyl ring.
These compounds share similar properties but differ in their specific interactions and applications, highlighting the uniqueness of this compound in biochemical research .
Eigenschaften
Molekularformel |
C15H18N2O4 |
|---|---|
Molekulargewicht |
290.31 g/mol |
IUPAC-Name |
(2S)-2-amino-5-(naphthalen-1-ylamino)-5-oxopentanoic acid;hydrate |
InChI |
InChI=1S/C15H16N2O3.H2O/c16-12(15(19)20)8-9-14(18)17-13-7-3-5-10-4-1-2-6-11(10)13;/h1-7,12H,8-9,16H2,(H,17,18)(H,19,20);1H2/t12-;/m0./s1 |
InChI-Schlüssel |
QJIBNSSNADIAKZ-YDALLXLXSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CC[C@@H](C(=O)O)N.O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CCC(C(=O)O)N.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-2-thienylmethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B11993943.png)

![2-[(2-Chloro-1,1,2-trifluoroethyl)thio]aniline](/img/structure/B11993946.png)


![2-([1,1'-Biphenyl]-4-yloxy)-N'-(furan-2-ylmethylene)propanehydrazide](/img/structure/B11993967.png)

![3-methyl-N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}butanamide](/img/structure/B11993975.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11993983.png)

![disodium 3-amino-4-((E)-{4'-[(E)-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)diazenyl][1,1'-biphenyl]-4-yl}diazenyl)-2,7-naphthalenedisulfonate](/img/structure/B11994001.png)
![N'-[(E)-(4-isopropylphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11994015.png)


